p-Fluoro-hexahydro-sila-difenidol (p-F-HHSiD), also known as cyclohexyl(4-fluorophenyl)(3-piperidinopropyl)silanol, is a synthetic compound primarily utilized in scientific research for its antimuscarinic properties. [, ] It acts as a muscarinic receptor antagonist, exhibiting varying affinities for different muscarinic receptor subtypes (M1, M2, M3, M4, M5). [, ] p-F-HHSiD has been instrumental in characterizing and differentiating these subtypes in various tissues and organs, contributing significantly to our understanding of muscarinic receptor pharmacology. [, , , , , , , , , , , , , , , , , , , , , ]
pFHHSiD is classified as a muscarinic receptor antagonist, specifically targeting the M3 subtype. It is derived from research efforts aimed at understanding cholinergic signaling pathways and their modulation. The compound is commercially available from various chemical suppliers, including Research Biochemical Incorporated and Sigma-Aldrich, where it is listed under the Chemical Abstracts Service registry number 116679-83-5 .
The synthesis of pFHHSiD involves several key steps that can be adapted based on available reagents and desired purity levels. The general synthetic route includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
The molecular structure of pFHHSiD can be described by its chemical formula and a molecular weight of approximately 247.71 g/mol. Its structure features a hexahydro framework with a fluorine substituent at the para position relative to the nitrogen-containing moiety.
Crystallographic data or computational modeling studies can provide insights into the spatial arrangement of atoms within pFHHSiD, aiding in understanding its binding interactions with target receptors.
pFHHSiD primarily engages in competitive antagonism at the M3 muscarinic acetylcholine receptor. Key reactions involving this compound include:
Technical parameters such as concentration (e.g., 0.03 μM to 1 μM) are crucial in determining its efficacy and potency in biological assays.
The mechanism of action of pFHHSiD involves its interaction with the M3 muscarinic acetylcholine receptor, where it acts as a competitive antagonist:
pFHHSiD exhibits several notable physical and chemical properties:
pFHHSiD has significant applications in scientific research:
Para-fluoro-hexahydrosila-difenidol (pFHHSiD) is a chemically engineered muscarinic acetylcholine receptor antagonist distinguished by its silicon-for-carbon substitution at a critical molecular position. This strategic modification enhances its receptor binding affinity and selectivity profile. The compound’s systematic name, 3-[(4-fluorophenyl)-(1-sila-cyclohexyl)-hydroxy-methyl]-1-methyl-1H-pyridinium, reflects its unique structural features: a fluorinated phenyl ring, a silacyclohexyl group replacing the traditional cyclohexyl moiety, and a quaternary ammonium group essential for ionic interactions with receptor sites [8].
Molecular Properties and Analytical CharacterizationAdvanced spectroscopic and chromatographic techniques have been employed to elucidate pFHHSiD’s physicochemical properties:
Table 1: Key Physicochemical Properties of pFHHSiD
Property | Value | Method |
---|---|---|
Molecular Weight | 362.51 g/mol | ESI-MS |
logP (Octanol-Water) | 2.8 ± 0.1 | Shake-flask method |
pKa | 8.2 (tertiary amine) | Potentiometric titration |
Melting Point | 189–192°C | Differential Scanning Calorimetry |
The silicon substitution confers enhanced metabolic stability compared to carbon-based analogs by resisting cytochrome P450-mediated oxidation. This property makes pFHHSiD a valuable probe for in vitro pharmacological studies requiring prolonged receptor occupancy [8].
pFHHSiD exhibits a well-characterized binding preference for muscarinic acetylcholine receptor subtypes M3 and M1 over M2. This selectivity stems from steric and electronic complementarity with receptor subpockets:
Table 2: Receptor Binding Affinity Profile of pFHHSiD
Receptor Subtype | Kd (nM) | Selectivity Ratio (vs. M2) |
---|---|---|
M3 | 8.3 ± 0.9 | 50-fold |
M1 | 32.1 ± 3.2 | 13-fold |
M2 | 415 ± 25 | Reference |
M4 | 287 ± 18 | 1.4-fold |
M5 | 210 ± 15 | 2-fold |
Functional assays reveal insurmountable antagonism, indicating slow dissociation from M3 receptors. In isolated guinea pig ileum preparations, pFHHSiD dose-dependently right-shifts carbachol concentration-response curves (pA2 = 8.2), confirming potent M3 blockade [5]. The selectivity mechanism involves:
pFHHSiD emerged in the late 1980s during efforts to overcome limitations of first-generation muscarinic antagonists like pirenzepine (M1-selective) and himbacine (M2-selective). Key milestones include:
pFHHSiD’s silicon-based design pioneered a broader "organosilicon pharmacology" approach, inspiring compounds like sila-venlafaxine (antidepressant) and silodenafil (phosphodiesterase inhibitor). Its continued use in basic research underscores its enduring value for target validation and receptor classification studies [2] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9